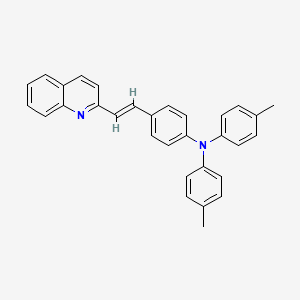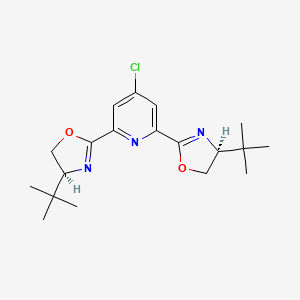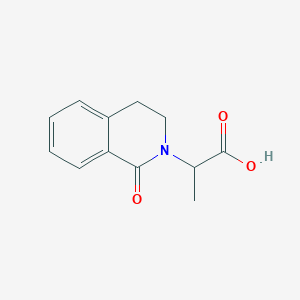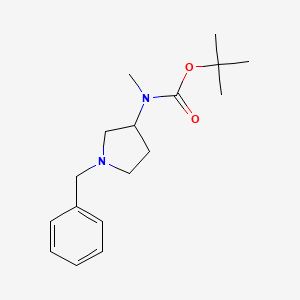![molecular formula C12H14N4 B12883845 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazole ring, with an ethyl group attached to the nitrogen atom of the pyrazole ring. The compound’s structure allows it to exhibit a variety of chemical and biological properties, making it of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure but differ in their fused ring systems.
Pyrazolo[5,1-c]triazines: These compounds also contain a pyrazole ring but have different substituents and ring fusion patterns.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to a pyrazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C12H14N4 |
|---|---|
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
1-ethyl-3-pyridin-4-yl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C12H14N4/c1-2-16-12-10(5-8-14-12)11(15-16)9-3-6-13-7-4-9/h3-4,6-7,14H,2,5,8H2,1H3 |
InChI-Schlüssel |
HBGJXJPHPDPZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(CCN2)C(=N1)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


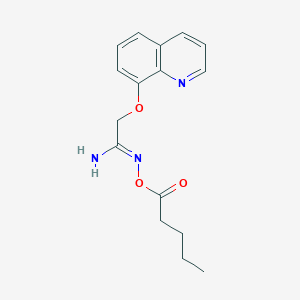

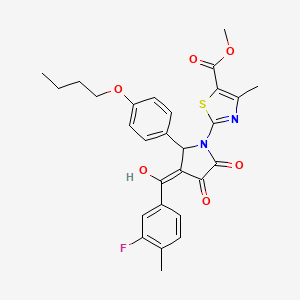
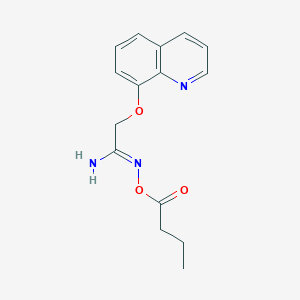

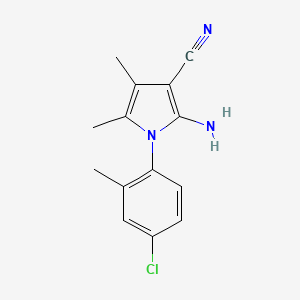
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

